NS1643

説明

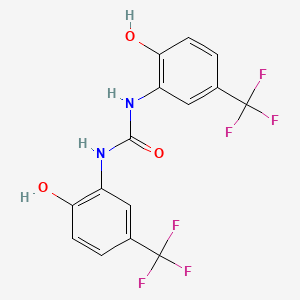

Structure

3D Structure

特性

IUPAC Name |

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVQMRYJZHGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436481 | |

| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448895-37-2 | |

| Record name | NS-1643 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS1643 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NS-1643 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Cellular Target of NS1643: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NS1643 is a small molecule compound that functions as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channels, with a primary affinity for the Kv11.1 (hERG1) subtype.[1][2] This activation leads to an increase in the repolarizing IKr current in cardiac myocytes, which is crucial for the appropriate timing of the cardiac action potential.[3][4] While Kv11.1 is its principal target, NS1643 also modulates other members of the Kv11 channel family, including Kv11.2 (hERG2) and Kv11.3 (hERG3), albeit with distinct effects and potencies.[5][6][7] The compound's ability to enhance the activity of these channels has led to its investigation as a potential antiarrhythmic agent and, more recently, as a novel therapeutic approach in oncology.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NS1643's effects on its primary and secondary targets as determined by various electrophysiological studies.

Table 1: Potency of NS1643 on Kv11 Channels

| Channel Subtype | Parameter | Value | Cell Type | Reference |

| Kv11.1 (hERG) | EC50 | 10.5 µM | Xenopus laevis oocytes | [1][2][4] |

Table 2: Electrophysiological Effects of NS1643 on Kv11.3 Channels

| Concentration | Effect on Steady-State Outward Current | Shift in V0.5 of Activation | Effect on Activation Kinetics (τactivation) | Reference |

| 10 µM | ~80% increase | ~ -15 mV (leftward shift) | Accelerated (21.7 ± 5.2 ms (B15284909) vs. 47.5 ± 4.6 ms control) | [5][6][7] |

| 20 µM | Less pronounced current increase | Reversal of leftward shift | Slowed (156.0 ± 20.6 ms vs. 47.5 ± 4.6 ms control) | [5][6][7] |

Table 3: Effect of NS1643 on Kv11.1 (hERG) Channel Gating in CHO-K1 Cells

| Parameter | Control | 30 µM NS1643 | Reference |

| V1/2 of Activation | -25.46 ± 1.42 mV | -52.47 ± 1.21 mV | [10] |

Key Experimental Protocols

The primary method for characterizing the effects of NS1643 on its target ion channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Protocol for Kv11.1 (hERG) Characterization

Objective: To measure the effect of NS1643 on the voltage-dependent activation of hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Preparation:

- Culture mammalian cells stably or transiently expressing the human Kv11.1 channel.

- On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.

2. Solutions:

- External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

- NS1643 Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Dilute to the final desired concentration in the external solution immediately before application.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and a digitizer to record whole-cell currents.

- Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

- Establish a giga-ohm seal between the micropipette and the cell membrane.

- Rupture the cell membrane to achieve the whole-cell configuration.

- Hold the cell at a membrane potential of -80 mV.

4. Voltage-Clamp Protocol for Activation:

- Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 1-2 seconds) from the holding potential of -80 mV.

- Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -120 mV for 1-2 seconds) to record the tail currents.

- Record baseline currents in the external solution.

- Perfuse the cell with the external solution containing the desired concentration of NS1643 and repeat the voltage-clamp protocol.

5. Data Analysis:

- Measure the peak tail current amplitude at the beginning of the repolarizing step for each voltage.

- Plot the normalized tail current amplitude against the prepulse potential.

- Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and the slope factor (k).

- Compare the V1/2 and k values before and after NS1643 application to quantify the drug's effect on channel activation.

Signaling Pathways and Experimental Workflows

NS1643-Induced Signaling in Cancer Cells

Recent research has unveiled a role for Kv11.1 activation by NS1643 in cancer cell biology, particularly in inhibiting cell migration and proliferation.[8][9] The proposed mechanism involves the modulation of downstream signaling pathways.

Caption: NS1643 signaling cascade in cancer cells.

Experimental Workflow for Assessing NS1643's Effect on Cell Migration

Caption: Workflow for a cell migration scratch assay.

Logical Relationship of NS1643's Dual Effects on Kv11.3 Channels

Caption: Concentration-dependent effects of NS1643 on Kv11.3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NS1643 | Potassium Channel | HER | Autophagy | TargetMol [targetmol.com]

- 3. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of human ether-a-go-go-related gene potassium channels by the diphenylurea 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]

- 6. Effects of the small molecule HERG activator NS1643 on Kv11.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

NS1643 as a Kv11.1 Potassium Channel Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NS1643 as an activator of the Kv11.1 (hERG) potassium channel. It consolidates key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and downstream signaling effects. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of Kv11.1 channel activators.

Core Concepts and Mechanism of Action

NS1643, with the chemical name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, is a potent partial agonist of the human ether-a-go-go-related gene (hERG) K+ channels, also known as Kv11.1.[1] It modulates the channel's gating properties, leading to an overall increase in potassium current. The primary mechanisms of action include a significant negative shift in the voltage dependence of activation and a slowing of the deactivation kinetics.[2][3] This means the channel opens at more hyperpolarized potentials and stays open for a longer duration. While it has been shown to affect inactivation, its predominant effects are on activation and deactivation.[2] The binding site for NS1643 is proposed to be located in a pocket near the extracellular ends of the S5 and S6 segments of two adjacent channel subunits.[4]

NS1643 is not only a crucial tool for studying the physiology of Kv11.1 channels but is also being investigated for its therapeutic potential. By activating Kv11.1, it can shorten the cardiac action potential, suggesting a possible role in treating long QT syndrome.[4] Furthermore, its ability to modulate cellular excitability has led to investigations into its effects on cancer cells, where it can induce cell cycle arrest and inhibit migration.[5][6]

Quantitative Data on NS1643's Effects

The following table summarizes the key quantitative effects of NS1643 on Kv11.1 and its isoforms as reported in the literature. These values can vary depending on the expression system and experimental conditions.

| Parameter | Value | Channel Isoform | Expression System | Reference |

| EC₅₀ | 10.5 µM | hERG (Kv11.1) | Not Specified | [1] |

| Voltage of Half-Maximal Activation (V₀.₅) Shift | ~ -15 mV | rat Kv11.3 | CHO cells | [3][6] |

| Voltage of Half-Maximal Activation (V₀.₅) Shift | -25.46 ± 1.42 mV to -52.47 ± 1.21 mV | hERG (Kv11.1) | CHO-K1 cells | |

| Activation Time Constant (τ_act) | Significantly decreased | Kv11.1a, Kv11.1b, Kv11.1a/Kv11.1b | Xenopus laevis oocytes | [2] |

| Deactivation | Slowed | Kv11.1a, Kv11.1b | Xenopus laevis oocytes | [2] |

| Inactivation | Decreased rate | Kv11.1a, Kv11.1b | Xenopus laevis oocytes | [2] |

| Recovery from Inactivation | Decreased rate | Kv11.1a, Kv11.1b | Xenopus laevis oocytes | [2] |

Experimental Protocols

Electrophysiological Recording of Kv11.1 Currents

This protocol describes a typical whole-cell patch-clamp experiment to measure the effects of NS1643 on Kv11.1 channels expressed in a mammalian cell line (e.g., CHO or HEK cells).

1. Cell Culture and Transfection:

-

Culture CHO or HEK293 cells in appropriate media.

-

Transiently or stably transfect cells with the cDNA encoding the desired Kv11.1 isoform.

-

Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

-

NS1643 Stock Solution: Prepare a 10-100 mM stock solution of NS1643 in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiology Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

4. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of voltage-clamp protocols to elicit Kv11.1 currents. A typical protocol to measure the voltage-dependence of activation involves depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments for 1-2 seconds) followed by a repolarizing step (e.g., to -50 mV) to record tail currents.

-

Record baseline currents in the external solution (vehicle control).

-

Perfuse the chamber with the external solution containing the desired concentration of NS1643 and repeat the voltage-clamp protocols.

5. Data Analysis:

-

Measure the peak tail current at the beginning of the repolarizing step.

-

Plot the normalized tail current as a function of the prepulse potential to generate an activation curve.

-

Fit the activation curve with a Boltzmann function to determine the V₀.₅ and slope factor.

-

Compare the V₀.₅ values before and after NS1643 application to quantify the shift in the voltage dependence of activation.

-

Analyze the time course of current activation and deactivation by fitting the current traces with exponential functions.

Visualizations

Mechanism of Action of NS1643 on Kv11.1 Channel

Caption: NS1643 shifts Kv11.1 activation and slows deactivation.

Experimental Workflow for Characterizing NS1643

Caption: Experimental workflow for characterizing NS1643 effects.

Downstream Signaling of Kv11.1 Activation in Cancer Cells

Caption: Downstream signaling cascade following Kv11.1 activation.

Concluding Remarks

NS1643 is a well-characterized activator of the Kv11.1 potassium channel that serves as an invaluable pharmacological tool. Its distinct effects on channel gating provide a means to investigate the physiological roles of Kv11.1 in various tissues. Furthermore, the downstream consequences of Kv11.1 activation, particularly in the context of cancer, highlight its potential as a lead compound for novel therapeutic strategies. This guide provides a foundational understanding of NS1643, which should aid researchers in designing and interpreting experiments aimed at further elucidating the complex biology of Kv11.1 channels and the therapeutic avenues their modulation may offer.

References

- 1. Molecular Activation of the Kv11.1 Channel Reprograms EMT in Colon Cancer by Inhibiting TGFβ Signaling via Activation of Calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of Kv11.1 activators on Kv11.1a, Kv11.1b and Kv11.1a/Kv11.1b channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the small molecule HERG activator NS1643 on Kv11.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of Human ether-à-go-go-Related Gene 1 (hERG1) K+ Channel Activation by NS1643 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Activation of Potassium Channel Kv11.1 with NS1643 Attenuates Triple Negative Breast Cancer Cell Migration by Promoting the Dephosphorylation of Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]

The Role of NS1643 in Cardiac Repolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac repolarization is a finely tuned process critical for normal heart rhythm, predominantly governed by the activity of potassium channels. Dysregulation of these channels can lead to life-threatening arrhythmias. NS1643, a diphenylurea compound, has emerged as a significant pharmacological tool for investigating cardiac repolarization. It is primarily characterized as an activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), a key current in the termination of the cardiac action potential.[1][2][3] This technical guide provides an in-depth analysis of the role of NS1643 in cardiac repolarization, detailing its mechanism of action, effects on various cardiac ion channels, and comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathways and experimental workflow diagrams.

Introduction to NS1643

NS1643, with the chemical name 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea, is a small molecule compound that has been extensively studied for its ability to modulate cardiac ion channels.[1] Its primary pharmacological effect is the activation of the hERG (Kv11.1) potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1][3] By increasing the repolarizing current, NS1643 has been investigated as a potential antiarrhythmic agent, particularly for conditions like Long QT Syndrome (LQTS), which are characterized by delayed repolarization.[1][4][5]

Mechanism of Action

NS1643 exerts its effects on cardiac repolarization primarily by directly modulating the gating properties of the hERG potassium channel.

Activation of the hERG (IKr) Channel

NS1643 is a potent activator of the hERG channel, leading to an increase in the IKr current.[1][3] This activation is characterized by several key effects on the channel's kinetics:

-

Increased Current Amplitude: NS1643 increases both the steady-state and tail currents of the hERG channel at various voltages.[1][3]

-

Modulation of Gating Kinetics: Studies have shown that NS1643 can cause a leftward shift in the voltage dependence of activation, meaning the channels open at more negative membrane potentials.[2][6] It also slows the deactivation of the channel, prolonging the outward potassium current.[6] Furthermore, NS1643 has been reported to affect the inactivation kinetics of the hERG channel.[2]

The EC50 value for hERG channel activation by NS1643 has been reported to be approximately 10.5 μM.[1][7]

Putative Binding Site

The proposed binding site for NS1643 on the hERG channel is located in a pocket near the extracellular ends of the S5 and S6 segments of two adjacent channel subunits.[1] This differs from the binding sites of other hERG activators.[1]

Effects on Cardiac Electrophysiology

The activation of IKr by NS1643 leads to significant changes in the cardiac action potential.

Shortening of Action Potential Duration (APD)

A primary consequence of increased IKr is the shortening of the cardiac action potential duration (APD). In guinea pig cardiomyocytes, 10 μM NS1643 has been shown to decrease the APD to 65% of the control value.[1][3] This effect can be reversed by the specific hERG channel inhibitor E-4031.[1]

Anti-arrhythmic and Pro-arrhythmic Potential

By shortening the APD and increasing the repolarization reserve, NS1643 has demonstrated potential anti-arrhythmic properties. It can resist reactivation by small depolarizing currents that can trigger early afterdepolarizations (EADs), a known cause of arrhythmias.[1] This makes it a compound of interest for treating LQTS, particularly LQT2 which is caused by loss-of-function mutations in the hERG gene.[4][5] However, excessive shortening of the action potential can also be pro-arrhythmic, potentially leading to a short QT syndrome phenotype.[2] Therefore, the concentration and specific effects of NS1643 on the action potential shape are critical determinants of its overall impact on cardiac rhythm.

Effects on Other Cardiac Ion Channels

While its primary target is the hERG channel, NS1643 has also been shown to modulate other cardiac and neuronal potassium channels.

-

KCNQ Channels: NS1643 potentiates the activity of neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 channels.[6][8] Notably, it does not appear to affect the cardiac KCNQ1/KCNE1 channel complex, which is responsible for the slow delayed rectifier potassium current (IKs).[6]

-

Kv11.2 (hERG2) and Kv11.3 (hERG3) Channels: NS1643 also activates Kv11.2 and Kv11.3 channels, though the molecular mechanisms of activation may differ from that of Kv11.1.[9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of NS1643 on various electrophysiological parameters as reported in the literature.

| Parameter | Value | Species/Cell Line | Reference |

| hERG (IKr) Activation | |||

| EC50 | 10.5 µM | Xenopus laevis oocytes | [1][7] |

| Action Potential Duration (APD) | |||

| APD Reduction | to 65% of control | Guinea pig cardiomyocytes | [1][3] |

| KCNQ2 Channel Potentiation | |||

| EC50 | 2.44 ± 0.25 μM | - | [6][12] |

| Parameter | Effect of NS1643 | Species/Cell Line | Reference |

| hERG (IKr) Channel Kinetics | |||

| Voltage Dependence of Activation | Leftward shift | HEK293 cells | [2] |

| Deactivation | Slowed | - | [6] |

| Inactivation | Affected | Xenopus laevis oocytes, HEK293 cells | [2] |

| Other Ion Channels | |||

| KCNQ1/KCNE1 (IKs) | No significant effect | - | [6] |

| Neuronal KCNQ2, KCNQ4, KCNQ2/3 | Potentiation | - | [6][8] |

| Kv11.2 (hERG2) | Activation | - | [11] |

| Kv11.3 (hERG3) | Activation | CHO cells | [9][10] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of NS1643 on cardiac repolarization.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function.

6.1.1. Cell Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel are commonly used.

-

Cardiomyocytes: Ventricular myocytes can be enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

6.1.2. Recording Solutions

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. pH adjusted to 7.2 with KOH.

6.1.3. Voltage-Clamp Protocols for IKr (hERG) Current Measurement

-

Steady-State Activation:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds to activate the channels.

-

Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.

-

The amplitude of the tail current is plotted against the prepulse potential to determine the voltage dependence of activation.

-

-

Inactivation Protocol:

-

Hold the cell at -80 mV.

-

Apply a depolarizing prepulse to a potential that fully activates the channels (e.g., +40 mV) for a duration sufficient to induce inactivation (e.g., 500 ms).

-

Follow with a brief hyperpolarizing step (e.g., to -100 mV for 5 ms) to allow recovery from inactivation.

-

Apply a series of test pulses to various potentials (e.g., from -120 mV to +60 mV) to measure the voltage dependence of inactivation.

-

-

Deactivation Protocol:

-

Hold the cell at -80 mV.

-

Apply a depolarizing pulse to a potential that maximally activates the channels (e.g., +40 mV).

-

Follow with a series of hyperpolarizing steps to various negative potentials (e.g., from -120 mV to -40 mV) to record the deactivating tail currents.

-

The time course of the tail current decay is fitted with an exponential function to determine the deactivation time constant.

-

6.1.4. Data Acquisition and Analysis

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

Data analysis is performed using specialized software (e.g., pCLAMP, PatchMaster).

-

Current-voltage (I-V) relationships and channel kinetic parameters are determined by fitting the data to appropriate equations (e.g., Boltzmann equation for activation curves).

Action Potential Duration (APD) Measurement in Cardiomyocytes

-

Method: Whole-cell current-clamp recordings from isolated ventricular myocytes.

-

Protocol:

-

Establish a stable whole-cell configuration.

-

Inject a brief suprathreshold current pulse to elicit an action potential.

-

Record the resulting action potential waveform.

-

Measure the APD at 50% (APD50) and 90% (APD90) repolarization before and after the application of NS1643.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Molecular Determinants of Human ether-à-go-go-Related Gene 1 (hERG1) K+ Channel Activation by NS1643 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel [escholarship.org]

- 4. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical study of a Kv11.1 potassium channel activator as antineoplastic approach for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the small molecule HERG activator NS1643 on Kv11.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. The human ether-a-go-go-related gene activator NS1643 enhances epilepsy-associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of NS1643: A Technical Guide to its Anti-Proliferative and Senescence-Inducing Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS1643, a potent activator of the Kv11.1 (hERG1) potassium channel, has emerged as a compelling molecule in oncology research. Contrary to initial expectations for an ion channel modulator, its primary impact on tumor cells is not the induction of apoptosis. Instead, NS1643 orchestrates a complex cellular response characterized by a profound inhibition of proliferation and the induction of a senescence-like state. This technical guide provides an in-depth analysis of the mechanisms of action of NS1643, focusing on its effects on tumor cell apoptosis and proliferation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways and experimental workflows involved.

NS1643 and its Impact on Tumor Cell Proliferation and Apoptosis: A Data-Driven Overview

NS1643's effect on tumor cells is primarily cytostatic rather than cytotoxic. Multiple studies have demonstrated that NS1643 does not induce significant apoptosis in various cancer cell lines.[1] Instead, its activation of the Kv11.1 channel triggers a cascade of events leading to cell cycle arrest, primarily in the G0/G1 phase, and the onset of a senescence-like phenotype.[2]

Quantitative Data Summary

The anti-proliferative effects of NS1643 have been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: Effect of NS1643 on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| SKBr3 | Control (DMSO) | 38% ± 7% | 53% ± 3% | 22% ± 6% | [3] |

| SKBr3 | 50 µM NS1643 (48h) | 69% ± 7% | 24% ± 3% | 6% ± 2% | [3] |

| MDA-MB-231 | Control (DMSO) | 45% ± 8% | 40% ± 3% | 15% ± 3% | [3] |

| MDA-MB-231 | 50 µM NS1643 (48h) | 56% ± 7% | 32% ± 4% | 3% ± 2% | [3] |

Table 2: In Vivo Efficacy of NS1643 on Tumor Growth and Proliferation Markers in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

| Parameter | Control (DMSO) | NS1643 (6 mg/kg) | % Change | Reference |

| Mean Tumor Volume | 1050 ± 200 mm³ | 560 ± 120 mm³ | -46.7% | [4] |

| Ki67-positive cells/mm² | (baseline) | Significantly lower | Not specified | [4] |

| Phosphorylated ERK | (baseline) | Strongly downregulated | Not specified | [4] |

Table 3: Dose-Dependent Inhibition of Astrocytoma Cell Proliferation by NS1643

| NS1643 Concentration | Cell Proliferation (% of Control) | Reference |

| ≥ 3.125 µM | Statistically significant reduction | [5] |

| > 25 µM | ~9% of control | [5] |

| 50 µM | 3.385% ± 1.034% | [5] |

Table 4: Effect of NS1643 on MDA-MB-231 Cell Motility

| Parameter | Control (DMSO) | 50 µM NS1643 (6h) | % Change | Reference |

| Median Cell Velocity | 0.29 µm/min | 0.20 µm/min | -31.0% | [1] |

| Median Distance Traveled | 110 µm | 70 µm | -36.4% | [1] |

Deciphering the Molecular Mechanisms: Signaling Pathways Modulated by NS1643

The anti-proliferative and pro-senescence effects of NS1643 are not mediated by a single, linear pathway but rather through a network of interconnected signaling cascades.

The Kv11.1-Ca²⁺-Calcineurin-p21 Axis

A central mechanism initiated by NS1643 is the activation of the Kv11.1 potassium channel, leading to an increase in intracellular calcium (Ca²⁺) concentration. This influx of Ca²⁺ activates the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin then dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), promoting its translocation to the nucleus. In the nucleus, NFAT upregulates the transcription of the cyclin-dependent kinase inhibitor p21waf/cip. p21 is a potent tumor suppressor that enforces cell cycle arrest in the G1 phase.

Induction of Senescence Markers

In addition to p21, NS1643 treatment also leads to an increased expression of another critical tumor suppressor and senescence marker, p16INK4a. The upregulation of both p21 and p16INK4a, coupled with a positive β-galactosidase assay, are hallmark indicators of cellular senescence.[2] This senescence-like phenotype represents an irreversible state of cell cycle arrest.

Inhibition of Pro-Proliferative Signaling

NS1643 has been shown to downregulate the activity of the extracellular signal-regulated kinase (ERK).[4] The ERK signaling pathway is a key regulator of cell proliferation, and its inhibition contributes to the anti-proliferative effects of NS1643.

Attenuation of Cell Migration and Metastasis

NS1643 also exhibits potent anti-migratory effects. One of the underlying mechanisms is the dephosphorylation of Caveolin-1 (Cav-1), a scaffolding protein involved in cell signaling and migration.[1] Furthermore, NS1643 has been reported to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell migration and epithelial-mesenchymal transition (EMT). By promoting the sequestration of β-catenin at the cell membrane, NS1643 enhances cell-cell adhesion and reduces the migratory capacity of tumor cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of NS1643's effects on tumor cells.

Cell Culture

-

Cell Lines: MDA-MB-231 (triple-negative breast cancer), SKBr3 (HER2-positive breast cancer).

-

Media: MDA-MB-231 cells are cultured in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. SKBr3 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assay (Annexin V Staining)

This assay is used to determine if NS1643 induces apoptosis.

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of NS1643 or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using a gentle cell scraper or TrypLE.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Proliferation and Viability Assay

This assay quantifies the effect of NS1643 on cell proliferation.

-

Cell Seeding: Seed a known number of cells in 96-well plates.

-

Treatment: After cell adherence, add serial dilutions of NS1643 or vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

Assay: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable, proliferating cells.

Cell Cycle Analysis

This protocol is used to determine the percentage of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells with NS1643 as described for the apoptosis assay.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Senescence Markers

This technique is used to measure the protein levels of p21 and p16INK4a.

-

Cell Lysis: After treatment with NS1643, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p16INK4a, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Wound Healing (Scratch) Assay

This assay assesses the effect of NS1643 on cell migration.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of NS1643 or vehicle control.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8 hours) for up to 24-48 hours.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion and Future Directions

The Kv11.1 channel activator NS1643 presents a novel therapeutic strategy for cancer treatment by inhibiting proliferation and inducing senescence rather than apoptosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways that govern cell cycle progression and migration, makes it a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers for patient stratification. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of NS1643 and other Kv11.1 activators as a new class of anti-neoplastic drugs.

References

An In-depth Technical Guide to the Chemical Structure and Properties of NS1643

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, physicochemical properties, and biological activities of NS1643, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of ion channels.

Chemical Structure and Identifiers

NS1643, with the systematic IUPAC name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, is a diphenylurea derivative. Its chemical structure is characterized by two trifluoromethylphenyl groups linked by a central urea (B33335) moiety.

Chemical Structure:

Table 1: Chemical Identifiers of NS1643

| Identifier | Value |

| IUPAC Name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea |

| CAS Number | 448895-37-2[1][2] |

| Molecular Formula | C₁₅H₁₀F₆N₂O₃[1][2] |

| Molecular Weight | 380.24 g/mol [2] |

| SMILES | Oc1ccc(cc1NC(=O)Nc1cc(ccc1O)C(F)(F)F)C(F)(F)F |

| InChI Key | NJFVQMRYJZHGME-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of NS1643 are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of NS1643

| Property | Value |

| Physical State | White to off-white solid |

| Melting Point | Not explicitly reported in the searched literature. |

| Solubility | DMSO: ≥ 100 mg/mL (262.99 mM)[3] Ethanol: Soluble to 100 mM[4] DMF: 25 mg/mL[5] Water: < 1 mg/mL |

| pKa | Not explicitly reported in the searched literature. Predicted values may vary. |

| logP | Not explicitly reported in the searched literature. Predicted values may vary based on the algorithm used. |

| Storage | Store at -20°C for long-term stability.[1] |

Biological Properties and Pharmacological Activity

NS1643 is a well-characterized activator of several voltage-gated potassium channels of the Kv11 family (also known as ether-a-go-go-related gene or ERG channels). Its activity has been documented in various cellular systems, with implications for both cardiac electrophysiology and cancer biology.

Table 3: Biological and Pharmacological Properties of NS1643

| Target/Effect | Quantitative Data | Description |

| hERG (Kv11.1) Channel Activation | EC₅₀ = 10.5 µM[2][6] | NS1643 increases hERG channel current by shifting the voltage-dependence of inactivation to more positive potentials.[7] It also slows the rate of deactivation. |

| Kv11.2 (ERG2) Channel Activation | - | NS1643 also activates Kv11.2 channels, though the mechanism may differ from its action on Kv11.1.[2] |

| Kv11.3 (ERG3) Channel Modulation | - | NS1643 activates Kv11.3 channels at lower concentrations (e.g., 10 µM) by shifting the voltage dependence of activation to more negative potentials and accelerating activation kinetics. At higher concentrations (e.g., 20 µM), it shows partial antagonistic effects. |

| Cardiac Action Potential | - | In guinea pig cardiomyocytes, 10 µM NS1643 significantly decreases the action potential duration. |

| Antiarrhythmic Potential | - | By activating IKr, NS1643 is proposed to have antiarrhythmic effects, particularly in the context of Long QT Syndrome. It can prolong the post-repolarization refractory time and make cardiomyocytes resistant to early afterdepolarizations. |

| Cancer Cell Migration Inhibition | - | In MDA-MB-231 breast cancer cells, 50 µM NS1643 reduces cell migration velocity and distance traveled.[4] |

| Cancer Cell Proliferation Inhibition | - | NS1643 inhibits the proliferation of various breast cancer cell lines, including MDA-MB-231, SKBr3, and MCF7, by inducing a G1 cell cycle arrest and a senescence-like phenotype. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of NS1643.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity

This protocol is designed to measure the effect of NS1643 on hERG potassium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

-

Cells: HEK293 or CHO cells stably or transiently expressing hERG (Kv11.1) channels.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 10 KCl, 110 K-aspartate, 5 MgCl₂, 5 Na₂ATP, 10 EGTA, 5 HEPES, 1 CaCl₂. Adjust pH to 7.2 with KOH.

-

NS1643 Stock Solution: 30 mM in DMSO.

-

Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

-

Voltage Protocol for Activation:

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 2-5 seconds) to elicit outward hERG currents.

-

Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -50 mV) to record tail currents.

-

-

NS1643 Application:

-

After obtaining a stable baseline recording in the control extracellular solution, perfuse the chamber with the extracellular solution containing the desired concentration of NS1643 (final DMSO concentration should be <0.1%).

-

Record currents under the same voltage protocol to determine the effect of the compound.

-

-

Data Analysis:

-

Measure the peak outward current during the depolarizing step and the peak tail current.

-

Construct current-voltage (I-V) and activation curves (normalized tail current vs. prepulse potential) before and after NS1643 application.

-

Fit the activation curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

-

Western Blotting for Protein Expression Analysis

This protocol is used to assess the effect of NS1643 on the expression or phosphorylation status of specific proteins in cancer cells.

Materials:

-

Cells: Cancer cell lines of interest (e.g., MDA-MB-231).

-

NS1643 Treatment: Prepare NS1643 in culture medium at the desired concentration from a DMSO stock.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary and secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with NS1643 or vehicle (DMSO) for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Migration (Wound Healing) Assay

This assay is used to evaluate the effect of NS1643 on the migratory capacity of adherent cancer cells.

Materials:

-

Cells: Adherent cancer cell line (e.g., MDA-MB-231).

-

Culture plates: 6-well or 12-well plates.

-

Pipette tips: 200 µL or 1000 µL sterile tips.

-

NS1643 Treatment: Prepare NS1643 in culture medium at the desired concentration.

-

Microscope with a camera.

Procedure:

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to 90-100% confluency.

-

Creating the "Wound":

-

Using a sterile 200 µL or 1000 µL pipette tip, create a straight scratch through the center of the cell monolayer.

-

Wash the wells gently with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh culture medium containing either NS1643 or vehicle (DMSO) to the wells.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure at each time point relative to the 0-hour wound area.

-

Compare the rate of wound closure between NS1643-treated and control cells.

-

Signaling Pathways and Mechanisms of Action

NS1643 exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the known mechanisms in the context of its anti-cancer effects.

Caption: NS1643 signaling pathway in cancer cells.

Caption: Experimental workflow for studying NS1643 effects on cancer cells.

This guide provides a comprehensive technical overview of NS1643, summarizing its chemical and biological properties and providing detailed experimental protocols. This information is intended to be a valuable resource for researchers investigating the therapeutic potential of this and similar compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NS 1643 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 3. bio-rad.com [bio-rad.com]

- 4. Pharmacological Activation of Potassium Channel Kv11.1 with NS1643 Attenuates Triple Negative Breast Cancer Cell Migration by Promoting the Dephosphorylation of Caveolin-1 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NS1643 | Potassium Channel | HER | Autophagy | TargetMol [targetmol.com]

- 7. Pharmacological Activation of Potassium Channel Kv11.1 with NS1643 Attenuates Triple Negative Breast Cancer Cell Migration by Promoting the Dephosphorylation of Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of NS1643 on Ion Channel Gating Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS1643 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel, Kv11.1, a critical component of the cardiac action potential repolarization. This technical guide provides an in-depth analysis of the effects of NS1643 on the gating kinetics of Kv11 family ion channels. It summarizes key quantitative data from electrophysiological studies, details the experimental protocols used to elicit these findings, and visualizes the proposed mechanism of action. The primary effect of NS1643 is a significant modulation of channel activation and deactivation, with a lesser impact on inactivation. These characteristics position NS1643 as a valuable tool for studying Kv11 channel function and as a potential therapeutic agent for certain cardiac arrhythmias.

Introduction

The Kv11.1 (hERG) potassium channel is a voltage-gated ion channel essential for the repolarization phase of the cardiac action potential.[1][2] Its dysfunction, often due to genetic mutations or off-target drug effects, can lead to Long QT Syndrome, a disorder that increases the risk of life-threatening arrhythmias. NS1643 has emerged as a significant small molecule activator of hERG channels.[3][4] This guide delves into the nuanced effects of NS1643 on the gating kinetics of Kv11 channels, providing a comprehensive resource for researchers in the field.

Quantitative Effects of NS1643 on Kv11 Channel Gating Parameters

The primary mechanism of NS1643-induced hERG current augmentation involves a modification of the channel's gating properties. Specifically, NS1643 shifts the voltage dependence of activation to more hyperpolarized potentials and slows the deactivation process.[1][2][5]

Table 1: Effect of NS1643 on Kv11.1 (hERG) Channel Gating Kinetics

| Parameter | Species/Expression System | Concentration | Effect | Reference |

| V1/2 of Activation | Wild-Type hERG (hEK cells) | 10 µM | Leftward shift | [2] |

| Wild-Type hERG (CHO-K1 cells) | 30 µM | Shift from -25.46 ± 1.42 mV to -52.47 ± 1.21 mV | [6] | |

| L529I mutant hERG (hEK cells) | 10 µM | No significant shift in V1/2 | [2] | |

| Slope Factor (k) of Activation | Wild-Type hERG (hEK cells) | 10 µM | No significant change | [2] |

| L529I mutant hERG (hEK cells) | 10 µM | Substantial increase (flattening of the curve) | [2] | |

| Deactivation Time Constant (τ) | Wild-Type hERG (hEK cells) | 10 µM | Slowed deactivation | [2] |

| Wild-Type hERG (CHO-K1 cells) | 30 µM | Dramatically slowed deactivation | [6] | |

| Inactivation (V0.3) | Wild-Type hERG (hEK cells) | 10 µM | Rightward shift | [2] |

| EC50 | hERG (Xenopus oocytes) | - | 10.5 µM | [4] |

Table 2: Effect of NS1643 on Kv11.3 Channel Gating Kinetics

| Parameter | Species/Expression System | Concentration | Effect | Reference |

| V1/2 of Activation | Rat Kv11.3 (CHO cells) | 0.1 µM | ~7 mV leftward shift | [5][7] |

| Rat Kv11.3 (CHO cells) | 5-10 µM | >15 mV leftward shift | [5][7] | |

| Rat Kv11.3 (CHO cells) | 20 µM | Reversal of leftward shift | [5] | |

| Activation Time Constant (τactivation) | Rat Kv11.3 (CHO cells) | 10 µM | Accelerated (τ = 21.7 ± 5.2 ms (B15284909) vs. 47.5 ± 4.6 ms control) | [5] |

| Rat Kv11.3 (CHO cells) | 20 µM | Slowed (τ = 156.0 ± 20.6 ms) | [5] | |

| Deactivation Time Constant (τdeact) | Rat Kv11.3 (CHO cells) | 10 µM | Increased to ~250% of control | [7] |

| Rat Kv11.3 (CHO cells) | 20 µM | Further pronounced slowing | [7] | |

| Inactivation Kinetics | Rat Kv11.3 (CHO cells) | Up to 10 µM | No significant effect | [5] |

| Recovery from Inactivation | Rat Kv11.3 (CHO cells) | Up to 10 µM | No significant effect | [5] |

Mechanism of Action

NS1643 is proposed to exert its effects through direct interaction with the hERG channel protein. The primary mechanism involves modulation of the voltage sensor's movement, which precedes the opening of the activation gate.[2]

Interaction with the Voltage Sensor

Studies involving site-directed mutagenesis and molecular modeling suggest that NS1643 binds to a site near the voltage-sensing domain (VSD) of the hERG channel.[1][3] Specifically, residues in the S4-S5 linker and the top of the S5 and S6 helices have been implicated. The neighborhood around residue L529 in the S4 segment is considered a putative interacting site.[1][8] The binding of NS1643 is thought to stabilize the activated state of the voltage sensor, thereby facilitating channel opening at more negative membrane potentials and slowing its return to the resting state (deactivation).

State-Dependent Binding

Kinetic modeling studies suggest that NS1643 binds to both the closed (C3) and open (O) states of the hERG channel, but with different affinities.[2] This state-dependent binding model is consistent with the observed effects on the early gating transitions of the channel.

Experimental Protocols

The characterization of NS1643's effects on ion channels relies heavily on patch-clamp electrophysiology.

Cell Preparation and Expression Systems

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells and Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of Kv11 channels.[2][5]

-

Expression: Cells are transiently or stably transfected with the cDNA encoding the desired Kv11 channel subunit (e.g., KCNH2 for Kv11.1).

-

Oocytes: Xenopus laevis oocytes are also utilized for expressing and studying these channels.

Electrophysiological Recordings

-

Technique: The whole-cell configuration of the patch-clamp technique is the standard method.[2]

-

Solutions:

-

Pipette (Intracellular) Solution (Typical): Contains high potassium (e.g., 110 mM K-aspartate, 10 mM KCl), MgCl₂, Na₂ATP, EGTA, and HEPES, with pH adjusted to ~7.2.[2]

-

Extracellular Solution (Typical): Contains physiological concentrations of salts (e.g., 140 mM NaCl, 5.4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂), HEPES, and glucose, with pH adjusted to ~7.4.[2]

-

-

NS1643 Application: NS1643 is typically dissolved in DMSO to create a stock solution and then diluted into the extracellular solution to the desired final concentration. A concentration of 10 µM is frequently used in experiments.[2]

Voltage-Clamp Protocols

Specific voltage protocols are designed to isolate and measure different aspects of channel gating.

-

Voltage Dependence of Activation:

-

Hold the cell at a negative potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments) for a duration sufficient to allow channel activation (e.g., 1 second).

-

Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents.

-

Plot the normalized tail current amplitudes against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of activation and the slope factor (k).[2]

-

-

Deactivation Kinetics:

-

Activate the channels with a depolarizing pulse.

-

Record the tail currents at a negative potential (e.g., -100 mV).

-

Fit the decay of the tail current with a single or double exponential function to determine the deactivation time constant(s).[2]

-

-

Inactivation:

-

A triple-pulse protocol is often used.

-

A first depolarizing pulse (e.g., to +50 mV) activates and inactivates the channels.

-

A brief hyperpolarizing pulse (e.g., to -120 mV for 5 ms) allows for recovery from inactivation.

-

A subsequent series of test pulses are applied to assess the voltage dependence of inactivation.[2]

-

Effects on Other Ion Channels

While NS1643 is most renowned for its effects on the Kv11 family, some studies have explored its impact on other channels. For instance, it has been shown to affect Kv11.2 channels.[7] However, there is a lack of significant evidence in the peer-reviewed literature detailing its effects on other major cardiac ion channels, such as the voltage-gated sodium channel Nav1.5, at physiologically relevant concentrations.

Conclusion

NS1643 is a well-characterized activator of Kv11.1 (hERG) and related Kv11 channels. Its primary mechanism of action involves a direct interaction with the channel's voltage-sensing machinery, leading to a hyperpolarizing shift in the voltage dependence of activation and a significant slowing of deactivation kinetics. These properties make NS1643 an invaluable pharmacological tool for investigating the structure-function relationships of hERG channels and for exploring novel antiarrhythmic strategies. This guide provides a consolidated overview of the quantitative data, experimental approaches, and mechanistic understanding of NS1643's impact on ion channel gating, serving as a foundational resource for researchers in pharmacology and cardiovascular medicine.

References

- 1. NS1643 Interacts around L529 of hERG to Alter Voltage Sensor Movement on the Path to Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]

- 8. NS1643 interacts around L529 of hERG to alter voltage sensor movement on the path to activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The hERG Activator NS1643: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1643, or 1,3-bis(2-hydroxy-5-trifluoromethyl-phenyl)urea, is a small molecule compound that has garnered significant attention in the scientific community for its role as a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1. This channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. Beyond its cardiovascular effects, NS1643 has emerged as a valuable tool in cancer research, demonstrating anti-proliferative and anti-metastatic properties in various cancer cell lines. This technical guide provides an in-depth overview of the discovery and initial characterization of NS1643, focusing on its mechanism of action, quantitative effects on ion channel kinetics, and its impact on key signaling pathways.

Core Mechanism of Action: hERG Channel Activation

NS1643 acts as a partial agonist of hERG K+ channels, with a reported half-maximal effective concentration (EC50) of 10.5 μM.[1][2] Its primary mechanism involves modulating the gating kinetics of the channel, leading to an increase in the overall potassium current. Specifically, NS1643 has been shown to slow the rate of hERG channel inactivation and reduce the extent of its rectification across a range of voltages.[2] This results in a greater potassium efflux during the repolarization phase of the action potential.

Quantitative Electrophysiological Data

The effects of NS1643 on the electrophysiological properties of Kv11 channels have been characterized in various experimental systems. The following tables summarize the key quantitative data from these studies.

| Parameter | Cell Line | NS1643 Concentration (μM) | Control Value | Value with NS1643 | Fold Change/Shift | Reference |

| EC50 | Xenopus oocytes expressing hERG | N/A | N/A | 10.5 | N/A | [1][2] |

| V1/2 of Activation (mV) | CHO cells expressing rat Kv11.3 | 0.1 | -37.9 ± 0.8 | ~ -45 | ~ -7 mV | [3] |

| 5 | -37.9 ± 0.8 | ~ -53 | ~ -15 mV | [3] | ||

| 10 | -37.9 ± 0.8 | ~ -53 | ~ -15 mV | [3] | ||

| CHO-K1 cells expressing hERG | 30 | 25.46 ± 1.42 | -52.47 ± 1.21 | -77.93 mV | [4] | |

| Activation Time Constant (τ_act, ms) | CHO cells expressing rat Kv11.3 | 10 | 47.5 ± 4.6 | 21.7 ± 5.2 | ~0.46-fold decrease | [3] |

| 20 | 47.5 ± 4.6 | 156.0 ± 20.6 | ~3.28-fold increase | [3] | ||

| Deactivation Time Constant (τ_deact, ms (B15284909) at -120 mV) | CHO cells expressing rat Kv11.3 | 1 | 12.5 ± 0.4 | 17.1 ± 2.2 | ~1.37-fold increase | [3] |

| 20 | 12.5 ± 0.4 | 111 ± 9 | ~8.88-fold increase | [3] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

The quantitative data presented above were primarily obtained using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane.

Cell Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably or transiently expressing the hERG channel are cultured on glass coverslips.

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, and 5.5 glucose. The pH is adjusted to 7.4 with NaOH.[5]

-

Internal (Pipette) Solution (in mM): 10 KCl, 110 K-aspartate, 5 MgCl2, 5 Na2ATP, 10 EGTA, 5 HEPES, and 1 CaCl2. The pH is adjusted to 7.2 with KOH.[5]

Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber and superfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.

-

A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

Currents are recorded using an amplifier and digitizer. Data is typically sampled at 1-2 kHz.[5]

Voltage Protocols:

-

To measure the voltage dependence of activation: From a holding potential of -80 mV, cells are depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for channel activation (e.g., 1-2 seconds). This is followed by a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents. The peak tail currents are then plotted against the preceding test potential and fitted with a Boltzmann function to determine the V1/2 of activation.[5]

-

To measure activation and deactivation kinetics: Single depolarizing pulses are applied to a potential that elicits a robust outward current. The rising phase of the current is fitted with an exponential function to determine the activation time constant (τ_act). The decaying phase of the tail current upon repolarization is fitted with an exponential function to determine the deactivation time constant (τ_deact).[3][5]

Signaling Pathways Modulated by NS1643 in Cancer

In the context of cancer biology, NS1643 has been shown to inhibit cell proliferation, migration, and invasion. These effects are mediated, at least in part, through the modulation of key signaling pathways.

Wnt/β-catenin Signaling Pathway

NS1643 attenuates the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and metastasis.[6][7] Activation of hERG channels by NS1643 leads to the stabilization of β-catenin at the plasma membrane by inhibiting the phosphorylation of AKT and GSK3β.[6] This prevents the nuclear translocation of β-catenin, thereby reducing its transcriptional activity on target genes involved in cell proliferation and migration.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay Between Ion Channels and the Wnt/β-Catenin Signaling Pathway in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium channel activity controls breast cancer metastasis by affecting β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NS1643 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1643 is a small molecule compound known as an activator of the human ether-a-go-go-related gene (hERG) potassium channels (Kv11.1), which are critical for cardiac repolarization.[1][2] Dysfunction of hERG channels is associated with cardiac arrhythmias, such as Long QT syndrome.[2][3] NS1643 has been shown to increase hERG channel currents, shorten the cardiac action potential duration, and presents a potential therapeutic approach for certain cardiac conditions.[1] It also exhibits activity on other members of the Kv11 channel family, including Kv11.2 (erg2) and Kv11.3 (erg3) channels.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing NS1643 in patch clamp electrophysiology studies to investigate its effects on ion channels.

Mechanism of Action

NS1643 is a diphenylurea compound, N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, that acts as a partial agonist on hERG K+ channels.[5] Its primary mechanism involves modifying the gating properties of the channel. NS1643 shifts the voltage dependence of channel activation to more negative potentials, thereby increasing the probability of the channel being in an open state at physiological membrane potentials.[4][6] It has also been reported to slow the rate of hERG inactivation.[5] The binding site for NS1643 is thought to be located around the voltage-sensor domain of the hERG channel.[3][7]

Signaling Pathway Diagram

Caption: Mechanism of NS1643 action on hERG channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for the effects of NS1643 on Kv11 channels from various studies.

Table 1: Potency of NS1643 on Kv11 Channels

| Channel | Cell Type | Parameter | Value | Reference |

| hERG (Kv11.1) | Xenopus oocytes | EC50 | 10.5 µM | [1][5] |

| hERG (Kv11.1) | Mammalian HEK293 cells | EC50 | Not explicitly stated, but effects seen at 10 µM | [1] |

| Kv11.3 | CHO cells | Maximal Current Increase | ~80% at 10 µM | [4] |

Table 2: Electrophysiological Effects of NS1643 on Kv11 Channels

| Channel | Cell Type | NS1643 Concentration | Effect | Quantitative Detail | Reference |

| hERG (Kv11.1) | Guinea pig cardiomyocytes | 10 µM | Decreased action potential duration | To 65% of control | [1] |

| Kv11.3 | CHO cells | 0.1 µM | Leftward shift in V0.5 of activation | ~7 mV | [4] |

| Kv11.3 | CHO cells | 5-10 µM | Leftward shift in V0.5 of activation | >15 mV | [4] |

| hERG (Kv11.1) | Not specified | 30 µM | Leftward shift in KCNH2 activation curve | ~10 mV after 5 min, ~20 mV after 10 min | [6] |

| hERG (Kv11.1) | Not specified | 10 µM | Increased rate of activation | τactivation = 21.7±5.2 ms (B15284909) (vs. 47.5±4.6 ms control) | [4] |

| hERG (Kv11.1) | Not specified | 20 µM | Slowed rate of activation | τactivation = 156.0±20.6 ms | [4] |

Experimental Protocols

The following are detailed methodologies for patch clamp experiments to study the effects of NS1643. These protocols are synthesized from methods described in the cited literature.

Cell Preparation

For Heterologous Expression Systems (e.g., HEK293, CHO cells):

-

Culture cells in appropriate media (e.g., DMEM for CHO cells) supplemented with serum and antibiotics.[4]

-

Plate cells onto coverslips coated with an appropriate substrate (e.g., poly-D-lysine).[4]

-

Transfect cells with the cDNA for the ion channel of interest (e.g., rat Kv11.3) and a marker gene (e.g., EGFP-N1) using a suitable transfection reagent (e.g., LipofectAMINE 2000).[4]

-

Perform electrophysiological recordings 8-48 hours post-transfection.[4]

For Primary Cardiomyocytes (e.g., Guinea Pig Ventricular Myocytes):

-

Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Store the isolated cells in a suitable solution at room temperature.

-

Use rod-shaped cells with clear cross-striations for experiments.[8]

Solutions

Table 3: Composition of Intracellular and Extracellular Solutions

| Solution | Component | Concentration (mM) |

| Pipette (Intracellular) Solution | KF | 130 |

| CaCl2 | 1 | |

| MgCl2 | 1 | |

| NaCl | 5 | |

| HEPES | 10 | |

| Phosphocreatine | 10 | |

| MgATP | 4 | |

| GTP | 0.3 | |

| EGTA | 5 | |

| External (Extracellular) Solution | NaCl | 125 |

| KCl | 2.5 | |

| MgCl2 | 1 | |

| CaCl2 | 2 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 25 | |

| Glucose | 25 |

Note: The pH of the intracellular solution should be adjusted to 7.25 and the external solution to 7.4.[9][10] The osmolarity should be checked and adjusted as needed (typically 290-310 mOsm for extracellular and 280-300 mOsm for intracellular solutions).

NS1643 Stock Solution Preparation

-

Prepare a stock solution of NS1643 in DMSO. For a 10 mM stock, dissolve 3.8 mg of NS1643 (MW: 380.24 g/mol ) in 1 mL of DMSO.[11]

-

Store the stock solution at -20°C.[5]

-

On the day of the experiment, dilute the stock solution to the desired final concentration in the external recording solution. Ensure the final DMSO concentration does not exceed a level that affects channel function (typically ≤ 0.1%).

Whole-Cell Patch Clamp Recording

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.[4]

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[10]

-

Approach a selected cell with the patch pipette and form a gigaohm seal (≥ 1 GΩ).[12]

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance and series resistance (typically 60-90%).[4]

-

Data should be low-pass filtered (e.g., at 3 kHz) and sampled at an appropriate frequency (e.g., 10 kHz).[4][9]

Voltage Clamp Protocols

To Measure Activation Curves:

-

Hold the cell at a negative holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a sufficient duration to allow for channel activation (e.g., 500 ms).

-

Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents.[6]

-

Measure the peak tail current amplitude at the beginning of the repolarizing step.

-

Plot the normalized tail current amplitudes against the prepulse potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and the slope factor (k).[4]

To Measure Deactivation Kinetics:

-

Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).

-

Apply a series of repolarizing voltage steps to different negative potentials (e.g., from -120 mV to -50 mV).

-

Fit the decaying tail currents with a single or double exponential function to determine the deactivation time constants.[2]

Experimental Workflow Diagram

Caption: Experimental workflow for NS1643 patch clamp studies.

References

- 1. Activation of human ether-a-go-go-related gene potassium channels by the diphenylurea 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic model for NS1643 drug activation of WT and L529I variants of Kv11.1 (hERG1) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Functional study of a KCNH2 mutant: Novel insights on the pathogenesis of the LQT2 syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NS1643 interacts around L529 of hERG to alter voltage sensor movement on the path to activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frank.itlab.us [frank.itlab.us]

- 9. hERG channel agonist NS1643 strongly inhibits invasive astrocytoma cell line SMA-560 | PLOS One [journals.plos.org]

- 10. Patch Clamp Protocol [labome.com]

- 11. fujifilmcdi.com [fujifilmcdi.com]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

Application Notes and Protocols for NS1643 in a Breast Cancer In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction